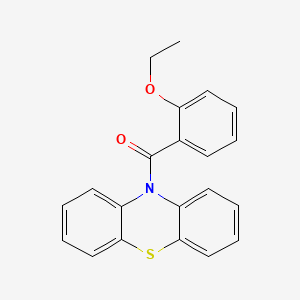![molecular formula C23H17F4N3O2S B11589142 2-{[3-cyano-6-(4-ethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11589142.png)
2-{[3-cyano-6-(4-ethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-cyano-6-(4-ethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a complex organic compound with a molecular formula of C24H20F3N3O2S. This compound is notable for its unique structure, which includes a pyridine ring substituted with cyano, ethoxyphenyl, and trifluoromethyl groups, as well as a sulfanyl linkage to an acetamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 2-{[3-cyano-6-(4-ethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the pyridine ring. The synthetic route may include the following steps:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate starting materials such as 4-ethoxybenzaldehyde, malononitrile, and trifluoroacetic acid.
Introduction of the sulfanyl group: This step involves the reaction of the pyridine derivative with a thiol reagent under suitable conditions.
Acetamide formation: The final step involves the reaction of the sulfanyl-pyridine intermediate with 2-fluoroaniline and acetic anhydride to form the desired acetamide compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
2-{[3-cyano-6-(4-ethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-{[3-cyano-6-(4-ethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and other biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-{[3-cyano-6-(4-ethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparación Con Compuestos Similares
2-{[3-cyano-6-(4-ethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide can be compared with other similar compounds, such as:
- 2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
- 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
- 2-{[3-cyano-6-(4-propoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
These compounds share similar structural features but differ in the substituents on the phenyl and pyridine rings. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H17F4N3O2S |
|---|---|
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
2-[3-cyano-6-(4-ethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C23H17F4N3O2S/c1-2-32-15-9-7-14(8-10-15)20-11-17(23(25,26)27)16(12-28)22(30-20)33-13-21(31)29-19-6-4-3-5-18(19)24/h3-11H,2,13H2,1H3,(H,29,31) |
Clave InChI |
BWMAFIGTBURRKW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(Benzyloxy)-2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-3-yl]methanol](/img/structure/B11589063.png)
![phenacyl 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate](/img/structure/B11589073.png)
![propan-2-yl (2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(4-tert-butylphenyl)carbonyl]amino}prop-2-enoate](/img/structure/B11589076.png)
![ethyl 2-({[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11589079.png)
![5-{[3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B11589102.png)
![propan-2-yl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11589105.png)
![(5Z)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11589106.png)
![(2E)-2-cyano-N-methyl-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11589107.png)

![4-{[6-bromo-3-(ethoxycarbonyl)-5-hydroxy-1-methyl-1H-indol-2-yl]methyl}-4-methylmorpholin-4-ium](/img/structure/B11589125.png)

![(5Z)-3-cyclohexyl-5-[(4-methoxy-3-methylphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11589144.png)
![1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11589148.png)
![ethyl 2-[1-(3,4-diethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11589150.png)
